molecular formula C20H23N3O2 B2728209 4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one CAS No. 329978-00-9

4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2728209
CAS No.: 329978-00-9
M. Wt: 337.423
InChI Key: WEUWOYRGEJPEHL-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a quinoline ring, and is substituted with a methoxyphenyl group and three methyl groups. This structural motif is significant due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves a multi-step process. One common method includes the cyclocondensation of 3-amino-5-methylpyrazole with 2-arylmethylidene-5,5-dimethylcyclohexane-1,3-diones or 9-aryl-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-diones . This reaction is usually carried out in solvents such as dimethylformamide or methanol under controlled conditions to yield the desired pyrazoloquinoline derivative.

Chemical Reactions Analysis

4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group and other substituents on the aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one include other pyrazoloquinoline derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Biological Activity

4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antiproliferative effects against various cancer cell lines and other pharmacological activities.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole ring fused to a quinoline moiety. Its molecular formula is C20H23N3O2C_{20}H_{23}N_3O_2 with a molar mass of 337.42 g/mol. The presence of the methoxy group and the trimethyl substitutions on the pyrazole ring contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions of 3-amino-5-methylpyrazole with aromatic aldehydes and dimedone in solvents such as dimethylformamide or methanol. This method allows for the introduction of various substituents that can modulate biological activity.

Antiproliferative Activity

Numerous studies have reported the antiproliferative effects of this compound against different cancer cell lines.

  • Cancer Cell Lines :
    • In vitro studies demonstrated significant cytotoxicity against breast cancer cell lines such as MCF-7 and BT-549. For instance:
      • IC50 values were reported around 3.00 μM for certain derivatives in breast cancer lines .
      • The compound exhibited lower cytotoxicity in non-cancerous Vero cells compared to cancerous lines, indicating selective activity .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its antiproliferative effects may involve the induction of apoptosis and inhibition of cell cycle progression. Research suggests that derivatives containing similar pyrazoloquinoline structures often target specific signaling pathways involved in cancer proliferation .

Other Biological Activities

Beyond its antiproliferative effects, this compound has also been investigated for additional pharmacological properties:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains .
  • Antioxidant Properties : The presence of phenolic structures in the compound may contribute to its antioxidant capabilities .

Case Studies

A study published in 2021 detailed the synthesis and biological evaluation of several pyrazoloquinoline derivatives including this compound. The study highlighted that modifications on the quinoline moiety significantly influenced the cytotoxic activity against leukemia cell lines with IC50 values ranging from 0.90 to 3.30 μM .

Another research article focused on the structure-activity relationship (SAR) of related compounds and found that specific substituents on the pyrazole ring enhanced anticancer activity while maintaining lower toxicity in normal cells .

Data Summary

Biological ActivityObserved EffectsReference
Antiproliferative (MCF-7)IC50 ~ 3.00 μM
Antiproliferative (BT-549)IC50 ~ 3.00 μM
Cytotoxicity (Vero Cells)Lower toxicity compared to cancer cells
AntimicrobialEffective against selected bacterial strains
AntioxidantPotential antioxidant activity

Properties

IUPAC Name

4-(4-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-11-16-17(12-5-7-13(25-4)8-6-12)18-14(21-19(16)23-22-11)9-20(2,3)10-15(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUWOYRGEJPEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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